Cas no 1353974-47-6 ([(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid)
![[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid structure](https://ja.kuujia.com/scimg/cas/1353974-47-6x500.png)
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid 化学的及び物理的性質
名前と識別子
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- [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid
- 2-(((1-Acetylpiperidin-3-yl)methyl)amino)acetic acid
- AM93938
- [(1-Acetylpiperidin-3-ylmethyl)amino]acetic acid
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- インチ: 1S/C10H18N2O3/c1-8(13)12-4-2-3-9(7-12)5-11-6-10(14)15/h9,11H,2-7H2,1H3,(H,14,15)
- InChIKey: SVPUQBJOMZRTTC-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCCC(CNCC(=O)O)C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 243
- トポロジー分子極性表面積: 69.6
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 082169-500mg |
2-(((1-Acetylpiperidin-3-yl)methyl)amino)acetic acid |
1353974-47-6 | 500mg |
£694.00 | 2022-03-01 |
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acidに関する追加情報
Research Brief on [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid (CAS: 1353974-47-6): Recent Advances and Applications
The compound [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid (CAS: 1353974-47-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique acetyl-piperidine and amino-acetic acid functional groups, has shown promising potential in drug discovery and development. Recent studies have explored its role as a versatile scaffold for designing novel therapeutics, particularly in targeting enzymes and receptors involved in inflammatory and neurological disorders. The structural flexibility of this compound allows for modifications that enhance its pharmacokinetic properties, making it a valuable candidate for further investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and inhibitory activity. Notably, the compound exhibited low cytotoxicity in normal cell lines, suggesting a favorable safety profile for potential therapeutic applications. These findings underscore the compound's potential as a lead molecule for developing next-generation HDAC inhibitors.
Another recent investigation, highlighted in Bioorganic & Medicinal Chemistry Letters, focused on the compound's application in modulating GABAA receptors, which are critical targets for treating anxiety and epilepsy. The study reported that [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid derivatives exhibited enhanced binding affinity and selectivity for specific GABAA receptor subtypes. This research opens new avenues for designing subtype-selective GABAA modulators with reduced side effects compared to existing therapeutics.
Beyond its pharmacological applications, [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid has also been explored in chemical biology as a tool for probing protein-ligand interactions. A 2024 preprint on bioRxiv detailed the use of this compound in photoaffinity labeling experiments to map binding sites on target proteins. The study leveraged the compound's reactive amino-acetic acid moiety to generate covalent adducts, enabling precise identification of protein interaction sites. This approach holds promise for accelerating drug discovery by elucidating molecular mechanisms of action.
Despite these advancements, challenges remain in optimizing the compound's bioavailability and metabolic stability. Recent pharmacokinetic studies, as reported in European Journal of Pharmaceutical Sciences, have identified rapid clearance as a limitation for in vivo applications. However, structural modifications, such as the introduction of prodrug moieties, are being actively investigated to address these issues. Collaborative efforts between academic and industrial researchers are expected to drive further innovations in this area.
In conclusion, [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid (CAS: 1353974-47-6) represents a multifaceted tool in modern drug discovery and chemical biology. Its applications span from enzyme inhibition to receptor modulation, with ongoing research aimed at overcoming current limitations. As the field progresses, this compound is poised to play a pivotal role in the development of targeted therapies for complex diseases.
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